molecular formula C16H19F3N4O2 B2603838 3-Methyl-2-[(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-4-yl)methoxy]pyridine CAS No. 2199036-69-4

3-Methyl-2-[(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-4-yl)methoxy]pyridine

Cat. No.: B2603838
CAS No.: 2199036-69-4
M. Wt: 356.349
InChI Key: JCBORGZHGKIKEI-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups, including a pyridine ring, a piperidine ring, an oxadiazole ring, and a trifluoromethyl group. These functional groups could potentially give the compound a variety of chemical properties and reactivities .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the trifluoromethyl group could be introduced using a trifluoromethylation reagent . The oxadiazole ring could be formed via a cyclization reaction . The exact synthetic route would depend on the desired final product and the available starting materials.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine, piperidine, and oxadiazole rings would likely make the molecule fairly rigid. The trifluoromethyl group could introduce some electronic and steric effects that could influence the molecule’s reactivity .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the pyridine ring could potentially undergo electrophilic substitution reactions. The trifluoromethyl group could potentially be replaced with other groups in a nucleophilic substitution reaction .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, which could influence its solubility in different solvents .

Scientific Research Applications

Chemical Synthesis and Building Block Creation

3-Methyl-2-[(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-4-yl)methoxy]pyridine represents a class of compounds that can serve as valuable intermediates in organic synthesis. For instance, the regioselective introduction of methoxycarbonyl methyl groups to unsubstituted pyridine, facilitated by copper(II) triflate, enables the creation of new polyfunctionalized piperidine derivatives with unconventional substitution patterns. This methodology highlights the compound's utility in synthesizing complex piperidine structures for further chemical exploration (Crotti, Berti, & Pineschi, 2011).

Antimicrobial Activity

Compounds containing the piperidine ring, akin to the structure of this compound, have been synthesized and shown to exhibit strong antimicrobial activity. The structure–activity relationship studies of these compounds indicate their potential as antimicrobial agents, which could be pivotal in developing new treatments for bacterial infections (Krolenko, Vlasov, & Zhuravel, 2016).

Heterocyclic Compound Synthesis

The design and synthesis of heterocyclic compounds, particularly those incorporating the piperidine motif, are significant for pharmaceutical applications. The creation of alkyl 4-amino-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates from 1-(3,3,3-Trifluoro-2,2-dihydroxypropyl)pyridin-1-ium bromide showcases the versatility of such structures in generating bioactive molecules. These derivatives can be further transformed into valuable pharmacophores, emphasizing the role of such compounds in drug discovery and development (Khlebnikov, Funt, Tomashenko, & Novikov, 2018).

Pharmaceutical Patent Influence

The compound's relevance extends into the realm of pharmaceutical patents, where derivatives of piperidine, such as those described by the chemical structure of interest, are utilized as alpha-subtype selective 5-HT-1D receptor agonists. This application is particularly critical in the context of migraine treatment, showcasing the compound's impact on developing therapeutic agents with fewer side effects (Habernickel, 2001).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would depend on the biological target it interacts with. If it were a catalyst, its mechanism of action would involve facilitating a chemical reaction .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is used. For example, if it is a drug, its safety would be evaluated in terms of its toxicity and side effects .

Future Directions

The future directions for research on this compound could involve further studies to better understand its properties and potential applications. This could include more detailed studies of its reactivity, investigations of its potential uses in various fields (such as medicine or materials science), and the development of new synthetic routes to produce it .

Properties

IUPAC Name

2-[[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F3N4O2/c1-11-3-2-6-20-14(11)24-10-12-4-7-23(8-5-12)9-13-21-22-15(25-13)16(17,18)19/h2-3,6,12H,4-5,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCBORGZHGKIKEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)OCC2CCN(CC2)CC3=NN=C(O3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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